6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of an amino group at position 6, a dibenzylamino group at position 2, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2,4-dichloropyrimidine with dibenzylamine under basic conditions to introduce the dibenzylamino group at position 2 This is followed by the substitution of the chlorine atom at position 4 with an amino group using ammonia or an amine source
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-amino-2-thiaspiro[3,3]heptane hydrochloride
- 4-amino-2,6-dimethoxypyrimidine
Uniqueness
6-amino-2-(dibenzylamino)-1H-pyrimidin-4-one is unique due to the presence of both the dibenzylamino and amino groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-amino-2-(dibenzylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H18N4O/c19-16-11-17(23)21-18(20-16)22(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H3,19,20,21,23) |
InChI Key |
PKDFRDPVWFYQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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